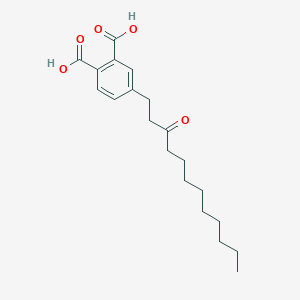
4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid is a chemical compound with a molecular formula of C20H28O5 It is a derivative of benzene-1,2-dicarboxylic acid, where a 3-oxododecyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid typically involves the reaction of benzene-1,2-dicarboxylic acid with a 3-oxododecyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): A simpler dicarboxylic acid with similar reactivity but without the 3-oxododecyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,3-positions, leading to different chemical properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the 1,4-positions, commonly used in the production of polyesters.
The uniqueness of this compound lies in the presence of the 3-oxododecyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
195384-92-0 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(3-oxododecyl)phthalic acid |
InChI |
InChI=1S/C20H28O5/c1-2-3-4-5-6-7-8-9-16(21)12-10-15-11-13-17(19(22)23)18(14-15)20(24)25/h11,13-14H,2-10,12H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
XRXVDMGQOBWDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















